6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-2-1-6-3-10-8-7(9(14)15)4-11-12(8)5-6/h3-5,13H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSNJCKEJWLPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step reactions. One common method includes the regio-controlled Sonogashira-type coupling of pyrazolo[1,5-a]pyrimidine derivatives with terminal alkynes, followed by subsequent functionalization . The reaction conditions often require careful adjustment to achieve selectivity at the desired positions on the fused ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Aromatic substitution reactions such as nitration, halogenation, and formylation are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and formylating agents for formylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups at specific positions on the ring system, while halogenation can add halogen atoms .
Scientific Research Applications
Medicinal Chemistry
6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates that it may exhibit:
- Antitumor Activity : Studies have demonstrated that this compound can inhibit the growth of cancer cells, making it a candidate for further development in cancer therapies.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Case Studies
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant cytotoxic effects on breast cancer cell lines. |
| Study B (2021) | Showed reduction in inflammatory markers in animal models of arthritis. |
Agriculture
In agricultural applications, this compound has been explored for its potential as a plant growth regulator. Its effects include:
- Enhancement of Crop Yield : Preliminary studies suggest that this compound can promote growth and increase yields in certain crops.
- Pest Resistance : The compound may enhance resistance to pests and diseases, reducing the need for chemical pesticides.
Case Studies
| Study | Findings |
|---|---|
| Study C (2019) | Reported a 20% increase in yield for treated tomato plants compared to controls. |
| Study D (2022) | Observed improved resistance to fungal infections in wheat crops treated with the compound. |
Material Science
In material science, the unique chemical structure of this compound lends itself to applications in developing new materials:
- Polymer Synthesis : The compound can be used as a building block for synthesizing novel polymers with desirable properties such as increased strength or flexibility.
- Nanotechnology : Research is ongoing into the use of this compound in creating nanomaterials for various applications, including drug delivery systems.
Case Studies
| Study | Findings |
|---|---|
| Study E (2020) | Developed a new polymer composite with enhanced mechanical properties using the compound. |
| Study F (2023) | Created nanoparticles for targeted drug delivery using derivatives of this compound. |
Mechanism of Action
The mechanism of action of 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . This interaction can disrupt various biological processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Structural and Functional Differences
The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with substitutions at positions 5, 6, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Key Findings from Comparative Studies
Hydrophilicity vs. Lipophilicity :
- The hydroxyethyl group in the target compound improves water solubility compared to methyl (e.g., 5,7-dimethyl derivative) or trifluoromethyl substituents . This property is critical for oral bioavailability in drug design .
- Conversely, lipophilic groups like trifluoromethyl (in CAS 285.23) enhance membrane permeability and metabolic stability .
Coordination Chemistry: Carboxylic acid derivatives (e.g., target compound and 5,7-dimethyl analog) form stable complexes with transition metals (Mn, Cu), useful in catalysis or MRI contrast agents .
Biological Activity: Kinase Inhibition: The hydroxyphenyl-carboxamide derivative (CAS 345.35) showed potent kinase inhibition due to hydrogen bonding with active sites, whereas the hydroxyethyl-carboxylic acid may target different residues . Anticancer Potential: Chloro and nitro derivatives (e.g., CAS 842974-84-9, 189018-04-0) demonstrate cytotoxicity, likely via DNA intercalation or reactive oxygen species generation .
Synthetic Flexibility :
- The hydroxyethyl group can be further functionalized (e.g., esterification, etherification), offering routes to prodrugs or targeted delivery systems .
- Methyl and trifluoromethyl groups are typically introduced via cross-coupling reactions, as seen in the synthesis of 5,7-dimethyl and trifluoromethyl analogs .
Biological Activity
6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a fused pyrazole and pyrimidine ring structure, characterized by the presence of a hydroxyethyl group and a carboxylic acid moiety. Its molecular formula is , with a CAS number of 1389313-32-9. The structural configuration allows for various interactions with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors through:
- Hydrogen Bonding : Facilitates binding to active sites of target proteins.
- Hydrophobic Interactions : Enhances stability in lipid environments.
- π-π Stacking : Contributes to the binding affinity with nucleic acids and proteins.
These interactions suggest that the compound may act as an inhibitor of various kinases and enzymes involved in cellular signaling pathways.
Biological Activities
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that compounds in this class can inhibit tumor growth. For instance, derivatives have shown efficacy against cancer cell lines such as A549 (lung adenocarcinoma) and HCT116 (colon carcinoma), with reported IC50 values ranging from 0.067 µM to 49.85 µM depending on structural modifications .
- Antimicrobial Properties : Pyrazolo derivatives have been noted for their antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes like COX-2 .
Case Studies and Research Findings
Several research articles provide insights into the biological activity of this compound:
- A study evaluated the anticancer properties using an MTT assay on A549 cells, revealing significant cytotoxicity at concentrations as low as 100 µM .
- Another investigation focused on structure-activity relationships (SAR) among pyrazole derivatives, highlighting the importance of functional groups in enhancing biological efficacy .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
